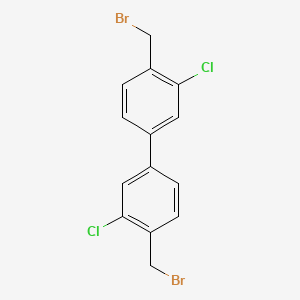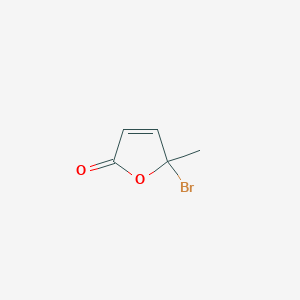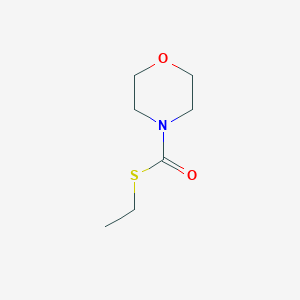![molecular formula C20H15N3O B14473337 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 69932-55-4](/img/structure/B14473337.png)
2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidine core and introduces the necessary substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency . Solvent selection and catalyst choice are also critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidines with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrido[2,3-d]pyrimidine core and have been studied for their anti-HIV, antitumor, and antimicrobial activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring and exhibit a range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and phenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
69932-55-4 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19-18(20(24)22-13)16(14-8-4-2-5-9-14)12-17(23-19)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23,24) |
InChI Key |
VTRZENUEKFDFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
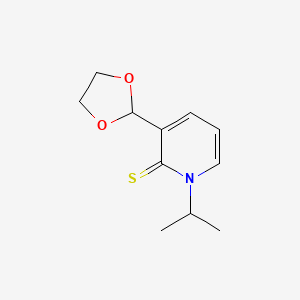

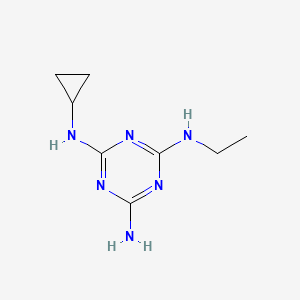


![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
